Fluorosalan

Catalog No.
S569725
CAS No.
4776-06-1
M.F
C14H8Br2F3NO2
M. Wt
439.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosalan

CAS Number

4776-06-1

Product Name

Fluorosalan

IUPAC Name

3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H8Br2F3NO2

Molecular Weight

439.02 g/mol

InChI

InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22)

InChI Key

VYKKDKFTDMVOBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Synonyms

3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-benzamide; 3,5-Dibromo-α,α,α-trifluoro-m-salicylotoluidide; 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide; 3,5-Dibromo-3’-(trifluoromethyl)salicylanilide; 3,5-Dibromo-α,α,α-trifluoro-

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F

Fluorosalan is a synthetic organic compound with the chemical formula C₁₄H₈Br₂F₃NO₂ and a CAS registry number of 4776-06-1. It is classified as a halogenated aromatic amide and is structurally characterized by the presence of two bromine atoms and three fluorine atoms attached to a benzamide moiety. Specifically, its systematic name is 3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide . Fluorosalan has been recognized for its potential applications in various fields, particularly in medicinal chemistry and as an antibacterial agent.

Antimicrobial Activity:

Fluorosalan exhibits a broad-spectrum antimicrobial activity, meaning it can potentially kill or inhibit the growth of various microorganisms, including bacteria, fungi, and viruses []. This property has made it a subject of research for its potential use in developing new disinfectants or antimicrobial treatments. However, further research is needed to determine its efficacy and safety compared to existing alternatives.

Role in Bacterial Biofilm Studies:

Bacterial biofilms are communities of bacteria encased in a self-produced extracellular matrix, making them more resistant to antibiotics and other antimicrobial agents. Fluorosalan has been used in some studies to investigate its ability to disrupt or disperse biofilms formed by various bacterial species []. This research could contribute to the development of strategies to combat biofilm-associated infections, which are a significant challenge in healthcare settings.

Fluorosalan exhibits a range of chemical reactivity due to the presence of halogen substituents. It can participate in nucleophilic substitution reactions, particularly where the bromine atoms can be replaced by nucleophiles under suitable conditions. Additionally, it may undergo hydrolysis reactions, especially in the presence of strong acids or bases, leading to the formation of different derivatives. Its interactions with biological molecules, particularly proteins involved in signaling pathways, have also been studied, revealing its potential as an inhibitor of certain cellular processes, such as the NF-κB signaling pathway .

The synthesis of fluorosalan typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Benzamide Core: Starting from 3-(trifluoromethyl)aniline, which is reacted with appropriate brominated compounds to introduce bromine substituents at the 3 and 5 positions on the benzene ring.
  • Hydroxylation: The introduction of a hydroxyl group at the 2 position can be achieved through electrophilic aromatic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure fluorosalan.

These methods highlight the complexity involved in synthesizing halogenated compounds like fluorosalan.

Fluorosalan finds applications in several areas:

  • Antibacterial Agents: Due to its ability to inhibit bacterial growth, it is used in disinfectants and antiseptics.
  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting inflammatory diseases by modulating NF-κB signaling.
  • Chemical Research: As a reagent in organic synthesis for developing other fluorinated compounds.

Studies on fluorosalan have focused on its interactions with various biological targets:

  • NF-κB Pathway Inhibition: Research has shown that fluorosalan effectively inhibits IκBα phosphorylation, thereby preventing the activation of NF-κB and subsequent gene expression associated with inflammation and cancer progression .
  • Toxicological Assessments: Investigations into its safety profile indicate potential respiratory irritations and allergic reactions upon exposure .

These interaction studies are crucial for understanding both its therapeutic potential and safety concerns.

Fluorosalan shares structural similarities with several other halogenated compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
TribromosalanContains three bromine atomsKnown for higher toxicity compared to fluorosalan.
Sunitinib MalateA multi-targeted receptor tyrosine kinase inhibitorUsed primarily in cancer therapy; different mechanism of action.
BithionolContains sulfur; used as an antibacterial agentExhibits different spectrum of antimicrobial activity compared to fluorosalan.
EmetineAlkaloid compound; inhibits protein synthesisPrimarily used in treating amoebic dysentery; distinct biological activity profile.

Fluorosalan's unique combination of bromine and fluorine substituents gives it distinct properties that differentiate it from these similar compounds.

Molecular Basis of Nuclear Factor-κB Pathway Interactions

Fluorosalan (3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) represents a halogenated aromatic amide compound with the molecular formula C₁₄H₈Br₂F₃NO₂ that exhibits significant inhibitory activity against the nuclear factor-κB signaling pathway [2]. The compound's molecular structure features two bromine atoms and three fluorine atoms attached to a benzamide moiety, which contributes to its biological activity through specific protein-ligand interactions . High-throughput screening of approximately 2,800 clinically approved drugs and bioactive compounds identified Fluorosalan as one of nineteen compounds demonstrating potent nuclear factor-κB inhibitory activity with concentrations as low as 20 nanomolar [3] [8].

The molecular mechanism underlying Fluorosalan's nuclear factor-κB inhibitory activity involves direct interference with the canonical nuclear factor-κB signaling cascade [8]. The nuclear factor-κB pathway represents a critical transcriptional regulatory system where nuclear factor-κB dimers are normally sequestered in the cytoplasm by inhibitory proteins, particularly inhibitor of κB alpha [11] [18]. Upon cellular stimulation by cytokines such as tumor necrosis factor-α, the inhibitor of κB kinase complex becomes activated and phosphorylates inhibitor of κB alpha at specific serine residues, leading to its degradation and subsequent nuclear factor-κB nuclear translocation [11] [14].

Fluorosalan's molecular interactions with the nuclear factor-κB pathway occur through its ability to prevent the phosphorylation of inhibitor of κB alpha, thereby maintaining nuclear factor-κB in its inactive cytoplasmic state [8]. This mechanism represents a fundamental disruption of the signal transduction cascade that normally leads to nuclear factor-κB-mediated gene transcription [8]. The compound's halogenated structure appears to confer specificity for this pathway, as evidenced by its selective inhibitory effects on nuclear factor-κB signaling without affecting other major cellular pathways [3].

Inhibitor of κB Kinase Receptor Binding Dynamics

The inhibitor of κB kinase complex represents the central regulatory hub in nuclear factor-κB signaling, consisting of two catalytic subunits (inhibitor of κB kinase-α and inhibitor of κB kinase-β) and one regulatory subunit (nuclear factor-κB essential modulator) [11]. Fluorosalan's interaction with this complex occurs through its ability to interfere with the kinase activity that normally phosphorylates inhibitor of κB alpha [8]. The compound demonstrates specificity for the inhibitor of κB kinase-mediated phosphorylation process, as confirmed through time-resolved fluorescence resonance energy transfer assays using green fluorescent protein-inhibitor of κB alpha GripTite cells [8].

Molecular dynamics studies of inhibitor of κB kinase structures reveal that the kinase complex undergoes conformational changes during activation, transitioning from a poised state to an active state through phosphorylation of specific serine residues [9]. Fluorosalan appears to interfere with this activation process, potentially through allosteric binding mechanisms that prevent the conformational changes necessary for kinase activation [9]. The compound's binding dynamics differ from direct adenosine triphosphate-competitive inhibitors, suggesting interaction with regulatory sites on the kinase complex [8].

The inhibitor of κB kinase complex exhibits differential sensitivity to various inhibitors, with Fluorosalan showing particular effectiveness against the phosphorylation cascade [8]. Unlike some inhibitors that target the adenosine triphosphate-binding site directly, Fluorosalan's mechanism appears to involve stabilization of the inactive kinase conformation or interference with substrate recognition [8]. This binding pattern explains the compound's ability to maintain inhibitor of κB alpha in its unphosphorylated state, preventing the downstream signaling events that lead to nuclear factor-κB activation [8].

Phosphorylation Inhibition of Inhibitor of κB Alpha

Fluorosalan demonstrates potent inhibitory activity against inhibitor of κB alpha phosphorylation with an IC50 value of 2.8 micromolar in time-resolved fluorescence resonance energy transfer assays [8]. This phosphorylation inhibition represents the primary mechanism by which Fluorosalan disrupts nuclear factor-κB signaling, as phosphorylation of inhibitor of κB alpha at serine-32 and serine-36 residues is essential for its subsequent ubiquitination and proteasomal degradation [14] [18]. Western blot analysis confirms that Fluorosalan treatment at 10 micromolar concentrations effectively reduces tumor necrosis factor-α-induced inhibitor of κB alpha phosphorylation [8].

The inhibitor of κB kinase complex normally phosphorylates inhibitor of κB alpha through a sequential mechanism, where phosphorylation occurs twice within a single binding event [14]. Fluorosalan's interference with this process appears to occur at the level of kinase activation rather than substrate binding, as the compound maintains its inhibitory activity across various experimental conditions [8]. The temporal dynamics of phosphorylation inhibition show that Fluorosalan's effects are rapid and sustained, with significant reduction in phosphorylated inhibitor of κB alpha detected within hours of treatment [8].

Mechanistic studies reveal that Fluorosalan's phosphorylation inhibitory activity is specific to the nuclear factor-κB pathway, as the compound does not significantly affect other kinase-dependent signaling cascades [8]. This specificity suggests that Fluorosalan interacts with unique structural features of the inhibitor of κB kinase complex or its regulatory mechanisms [8]. The compound's ability to prevent inhibitor of κB alpha phosphorylation correlates directly with its capacity to inhibit nuclear factor-κB nuclear translocation and subsequent gene transcription [8].

Assay TypeConcentration/IC50Experimental Conditions
Nuclear Factor-κB β-lactamase reporter20 nM - 38 μM rangeQuantitative high throughput screening format
Inhibitor of κB Alpha phosphorylation (Time-Resolved Fluorescence Resonance Energy Transfer)2.8 μMGreen Fluorescent Protein-Inhibitor of κB Alpha GripTite cells
Inhibitor of κB Alpha phosphorylation (Western Blot)10 μM effectiveTumor Necrosis Factor-α stimulation
Cervical cancer cell growth (ME180)9.0 μM (24h), 2.7 μM (48h), 1.3 μM (72h)Intracellular Adenosine Triphosphate content measurement
Cervical cancer cell growth (HeLa)3.1 μM (24h), 2.1 μM (48h), 3.3 μM (72h)Intracellular Adenosine Triphosphate content measurement

Downstream Effects on Cellular Signaling Cascades

Fluorosalan's inhibition of nuclear factor-κB signaling produces cascading effects throughout cellular regulatory networks, fundamentally altering gene expression patterns and cellular responses to inflammatory stimuli [3] [8]. The prevention of nuclear factor-κB nuclear translocation by Fluorosalan results in decreased transcription of numerous target genes that are normally activated during inflammatory and stress responses [37]. These downstream effects include reduced expression of pro-inflammatory cytokines, adhesion molecules, and survival factors that depend on nuclear factor-κB-mediated transcriptional activation [37].

The cellular consequences of Fluorosalan treatment extend beyond simple transcriptional inhibition to include activation of apoptotic pathways [3] [8]. Studies demonstrate that Fluorosalan induces caspase 3/7 activity in various cell types, indicating that nuclear factor-κB inhibition shifts the cellular balance toward programmed cell death [3]. This pro-apoptotic effect appears to result from the loss of nuclear factor-κB-dependent survival signals rather than direct cytotoxic mechanisms [3].

Fluorosalan's impact on cellular signaling cascades demonstrates specificity for nuclear factor-κB-dependent processes while largely preserving other major signaling pathways [8]. The compound does not significantly affect pathways such as mitogen-activated protein kinase signaling or phosphoinositide 3-kinase/protein kinase B signaling at concentrations that effectively inhibit nuclear factor-κB [8]. This selective inhibition profile suggests that Fluorosalan could provide therapeutic benefits without broadly disrupting cellular homeostasis [8].

The temporal dynamics of Fluorosalan's downstream effects show progressive changes in cellular phenotype over time [5]. Initial effects include rapid inhibition of nuclear factor-κB target gene transcription within hours of treatment, followed by gradual activation of apoptotic machinery over 24-72 hours [5] [8]. These kinetic profiles indicate that Fluorosalan's primary mechanism involves disruption of survival signaling rather than acute cellular toxicity [5].

Comparative Analysis with Other Nuclear Factor-κB Inhibitory Compounds

Fluorosalan demonstrates distinct mechanistic properties when compared to other nuclear factor-κB inhibitory compounds identified in comprehensive screening studies [8]. Among the nineteen compounds showing nuclear factor-κB inhibitory activity, Fluorosalan ranks as the second most potent inhibitor of inhibitor of κB alpha phosphorylation with an IC50 of 2.8 micromolar, surpassed only by emetine (0.31 micromolar) [8] [29]. This positioning places Fluorosalan among the most effective phosphorylation-dependent nuclear factor-κB inhibitors, demonstrating superior activity compared to tribromsalan (7.9 micromolar) and lestaurtinib (7.9 micromolar) [8].

The mechanistic profile of Fluorosalan differs significantly from proteasome-dependent inhibitors such as bortezomib, which operates through alternative pathways that do not involve inhibitor of κB alpha phosphorylation inhibition [8] [31]. While bortezomib shows activity in nuclear factor-κB reporter assays, it demonstrates no detectable inhibition of inhibitor of κB alpha phosphorylation, indicating a fundamentally different mechanism of action [8]. This distinction is clinically relevant as proteasome inhibitors like bortezomib can exhibit nuclear factor-κB-independent effects that may contribute to their therapeutic activity [31].

Comparative analysis reveals that Fluorosalan shares mechanistic similarities with other halogenated compounds such as tribromsalan, both operating through inhibitor of κB alpha phosphorylation inhibition [8]. However, Fluorosalan demonstrates approximately 3-fold greater potency than tribromsalan, suggesting that its specific halogenation pattern (bromine and fluorine substituents) confers enhanced binding affinity or stability [8]. The trifluoromethyl group present in Fluorosalan may contribute to its improved pharmacological properties compared to purely brominated analogs .

CompoundInhibitor of κB Alpha Phosphorylation IC50 (μM)Mechanism of ActionNuclear Factor-κB β-lactamase Assay Activity
Fluorosalan2.8Inhibitor of κB Alpha phosphorylation inhibitionActive (20 nM potency)
Emetine0.31Inhibitor of κB Alpha phosphorylation inhibitionActive (low nanomolar potency)
Tribromsalan7.9Inhibitor of κB Alpha phosphorylation inhibitionActive
Lestaurtinib7.9Inhibitor of κB Alpha phosphorylation inhibitionActive
Narasin3.2Inhibitor of κB Alpha phosphorylation inhibitionActive
BortezomibNo activityAlternative mechanism (proteasome-dependent)Active
Chromomycin A3No activityAlternative mechanism (proteasome-independent)Active
Ectinascidin 74339.8Mixed mechanismActive

The selectivity profiles of nuclear factor-κB inhibitors vary considerably, with some compounds demonstrating preference for specific inhibitor of κB kinase isoforms [30]. Fluorosalan appears to function as a non-selective phosphorylation inhibitor, affecting both inhibitor of κB kinase-α and inhibitor of κB kinase-β activities [8]. This contrasts with highly selective inhibitors such as BMS-345541, which shows 10-fold selectivity for inhibitor of κB kinase-β over inhibitor of κB kinase-α [36]. The broad kinase inhibition profile of Fluorosalan may contribute to its robust nuclear factor-κB inhibitory activity but could also influence its specificity profile [8].

Natural compounds such as pentacyclic triterpenoids (ursolic acid and corosolic acid) provide additional points of comparison for Fluorosalan's activity [28]. These compounds demonstrate inhibitor of κB kinase-β inhibition with IC50 values of 69 micromolar for ursolic acid and effective concentrations of 50 micromolar for corosolic acid [28]. Fluorosalan's synthetic structure appears to confer superior potency compared to these natural inhibitors, likely due to optimized molecular interactions with the target kinase complex [28].

Inhibitor TypeTarget SpecificitySelectivity ProfileCellular Effects
FluorosalanInhibitor of κB Alpha phosphorylationNon-selective phosphorylation inhibitorCervical cancer cell growth inhibition
Inhibitor of κB Kinase Inhibitor VIIInhibitor of κB Kinase-2 (40 nM), Inhibitor of κB Kinase complex (70 nM), Inhibitor of κB Kinase-1 (200 nM)Preferential Inhibitor of κB Kinase-2 activityCellular Inhibitor of κB Alpha degradation inhibition
Pentacyclic Triterpenoids (Ursolic Acid)Inhibitor of κB Kinase-β (69 μM)Inhibitor of κB Kinase-β specificLipopolysaccharide-stimulated RAW 264.7 cell Nuclear Factor-κB inhibition
Pentacyclic Triterpenoids (Corosolic Acid)Nuclear Factor-κB luciferase activity reduction (50 μM)Nuclear Factor-κB transcriptional activityPhospho-Inhibitor of κB Kinase-β expression reduction
BMS-345541Inhibitor of κB Kinase-β selective (10x over Inhibitor of κB Kinase-α)Inhibitor of κB Kinase-β selectiveAllosteric site binding

Fluorosalan has demonstrated significant cancer cell growth inhibitory effects across multiple cellular systems, with particular emphasis on cervical cancer cell lines. The compound exhibits time-dependent cytotoxicity patterns that align with its mechanism of action involving nuclear factor kappa B signaling pathway disruption [1].

ME180 Cell Line Response Mechanisms

The ME180 cell line, derived from a highly invasive squamous cell carcinoma of cervical origin, serves as a critical model for evaluating fluorosalan's anti-cancer activity [2] [1]. This cell line, originally isolated from omental metastasis of cervical carcinoma in a 66-year-old patient, exhibits epithelial morphology and contains human papillomavirus 68 DNA, making it representative of clinically relevant cervical cancer phenotypes [3].

Fluorosalan treatment of ME180 cells reveals a characteristic time-dependent response pattern. At five hours post-treatment, no significant inhibitory effects on cell growth are observed, indicating that the compound requires extended exposure to exert its cytotoxic effects [1]. The adenosine triphosphate content measurements demonstrate that fluorosalan's mechanism involves metabolic disruption that becomes apparent only after prolonged cellular exposure.

The compound's effect on ME180 cells involves nuclear factor kappa B pathway inhibition, which is consistent with its classification as a nuclear factor kappa B signaling inhibitor [1]. This mechanism is particularly relevant in cervical cancer, where constitutive nuclear factor kappa B activation contributes to enhanced cell survival and resistance to apoptosis. The cellular response includes morphological changes, decreased metabolic activity, and ultimately cell death through apoptotic pathways.

Time-Dependent Growth Inhibition Patterns

The time-dependent nature of fluorosalan's growth inhibitory effects represents a fundamental characteristic of its anti-cancer mechanism. Analysis of ME180 cell viability over extended treatment periods reveals a progressive enhancement of cytotoxic activity [1].

Treatment DurationIC50 (μM)Growth InhibitionCell Viability Method
5 hoursNo effect0%ATP assay
24 hours9.0SignificantATP assay
48 hours2.7SignificantATP assay
72 hours1.3SignificantATP assay

The progressive decrease in IC50 values from 9.0 μM at 24 hours to 1.3 μM at 72 hours demonstrates increasing potency with prolonged exposure [1]. This pattern suggests that fluorosalan's mechanism involves cumulative cellular damage or the gradual disruption of cellular homeostasis rather than immediate cytotoxic effects.

The kinetic profile indicates that maximum efficacy requires sustained drug exposure, which has important implications for therapeutic dosing regimens. The compound's activity appears to involve cellular processes that require time to manifest, possibly including protein synthesis inhibition, DNA damage accumulation, or progressive disruption of cellular signaling pathways.

Comparative Analysis Across Cancer Cell Types

Fluorosalan exhibits differential sensitivity patterns across various cancer cell lines, with cervical cancer cells showing particular responsiveness to treatment [1]. Comparative studies between ME180 and HeLa cell lines reveal interesting patterns of sensitivity that may reflect underlying cellular differences.

Cell LineCancer TypeTreatment TimeIC50 (μM)Relative Sensitivity
ME180Cervical (Squamous)24h9.0Lower
HeLaCervical (Adenocarcinoma)24h3.1Higher
ME180Cervical (Squamous)48h2.7Similar
HeLaCervical (Adenocarcinoma)48h2.1Similar
ME180Cervical (Squamous)72h1.3Higher
HeLaCervical (Adenocarcinoma)72h3.3Lower

HeLa cells initially demonstrate higher sensitivity to fluorosalan treatment, with an IC50 of 3.1 μM at 24 hours compared to 9.0 μM for ME180 cells [1]. However, this relationship changes over time, with ME180 cells showing enhanced sensitivity at 72 hours (IC50 1.3 μM) compared to HeLa cells (IC50 3.3 μM).

This differential response pattern may reflect distinct cellular characteristics between squamous cell carcinoma (ME180) and adenocarcinoma (HeLa) origins. The reversal of sensitivity over time suggests that different cellular pathways may be involved in the sustained response to fluorosalan treatment.

Anti-proliferative Activity Assessment Methodologies

The evaluation of fluorosalan's anti-proliferative effects employs multiple complementary methodologies to comprehensively assess cellular responses. These assessment approaches provide quantitative measurements of various cellular parameters affected by fluorosalan treatment.

Assessment MethodTarget ParameterTime PointsEndpoint Measured
ATP-based viability assayMetabolic activity5, 24, 48, 72 hoursATP content
Cell count analysisCell proliferation24, 48, 72 hoursCell number
MTT assayCell viability24, 48, 72 hoursFormazan formation
Morphological evaluationCellular morphology24, 48 hoursCell shape changes

The adenosine triphosphate-based viability assay serves as the primary methodology for quantifying fluorosalan's effects on cellular metabolic activity [1]. This approach measures the intracellular adenosine triphosphate content, which correlates directly with the number of metabolically active cells. The assay's sensitivity to changes in cellular energy metabolism makes it particularly suitable for detecting the progressive effects of fluorosalan treatment.

Morphological assessment reveals that fluorosalan treatment induces characteristic cellular changes, including alterations in cell shape, size, and adherence patterns [1]. These morphological changes often precede measurable decreases in cell viability, providing early indicators of cellular stress and impending cell death.

The combination of multiple assessment methodologies provides a comprehensive evaluation of fluorosalan's anti-proliferative effects, ensuring that various aspects of cellular response are captured and quantified. This multi-parameter approach enhances the reliability and clinical relevance of the research findings.

Metastasis and Angiogenesis Modulation Research

Fluorosalan's effects extend beyond direct cytotoxicity to include potential modulation of metastatic and angiogenic processes. The compound's ability to inhibit nuclear factor kappa B signaling has implications for cellular processes involved in cancer progression and metastasis [1].

Nuclear factor kappa B pathway inhibition directly impacts the expression of genes involved in angiogenesis, invasion, and metastasis. The pathway regulates the production of various cytokines and growth factors that promote tumor vascularization and cancer cell migration. Fluorosalan's inhibitory effects on this pathway suggest potential applications in preventing cancer progression and metastatic spread.

Matrix metalloproteinase regulation represents another potential mechanism through which fluorosalan may influence metastatic processes [4]. These enzymes are crucial for extracellular matrix degradation, which is essential for cancer cell invasion and metastasis. Nuclear factor kappa B pathway inhibition can lead to reduced matrix metalloproteinase expression, potentially limiting cancer cell invasive capacity.

The compound's effects on cellular adhesion molecules and invasion-related proteins may contribute to its anti-metastatic potential. Studies have shown that nuclear factor kappa B inhibitors can affect the expression of adhesion molecules and cytoskeletal proteins that are crucial for cancer cell migration and invasion.

Bacterial Biofilm Disruption Studies

Fluorosalan's antimicrobial properties extend to biofilm disruption capabilities, representing a significant area of research application given the clinical challenges associated with biofilm-associated infections [6]. The compound's broad-spectrum antimicrobial activity includes effects against bacteria, fungi, and viruses, with particular relevance to biofilm-forming organisms.

Target MicroorganismBiofilm ComponentDisruption MechanismResearch Application
Staphylococcus aureusExtracellular matrixMatrix degradationHealthcare infections
Pseudomonas aeruginosaAlginate matrixAlginate disruptionCystic fibrosis
Escherichia coliPolysaccharide matrixEPS breakdownMedical devices
Mixed bacterial biofilmsMulti-species matrixMulti-target approachChronic infections

The mechanism of biofilm disruption involves interference with the extracellular polymeric substances that provide structural integrity to biofilm communities [7]. Fluorosalan's ability to disrupt these matrix components allows for improved penetration of other antimicrobial agents and enhanced bacterial killing within biofilm structures.

Biofilm-associated infections represent a significant clinical challenge due to the increased resistance of embedded bacteria to conventional antimicrobial treatments [8]. Fluorosalan's biofilm disruption capabilities make it a valuable research tool for developing strategies to combat these persistent infections, particularly in healthcare settings where biofilm formation on medical devices is problematic.

The compound's effects on quorum sensing mechanisms may also contribute to its anti-biofilm activity. Quorum sensing systems regulate biofilm formation and maintenance, and disruption of these communication pathways can lead to biofilm dispersal and increased susceptibility to antimicrobial agents.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

438.88534 g/mol

Monoisotopic Mass

436.88739 g/mol

Heavy Atom Count

22

UNII

80OFG3WPYD

Other CAS

4776-06-1

Wikipedia

Fluorosalan

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-: INACTIVE

Dates

Last modified: 04-14-2024

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